Cas no 155271-17-3 (1H-Purine-2,6-dione,3,7-dihydro-8-[(1E)-2-(4-methoxy-2,3-dimethylphenyl)ethenyl]-1,3,7-trimethyl-)

1H-Purine-2,6-dione,3,7-dihydro-8-[(1E)-2-(4-methoxy-2,3-dimethylphenyl)ethenyl]-1,3,7-trimethyl- structure
155271-17-3 structure
Nome del prodotto:1H-Purine-2,6-dione,3,7-dihydro-8-[(1E)-2-(4-methoxy-2,3-dimethylphenyl)ethenyl]-1,3,7-trimethyl-
Numero CAS:155271-17-3
MF:C19H22N4O3
MW:354.402984142303
CID:176376
PubChem ID:6448866

1H-Purine-2,6-dione,3,7-dihydro-8-[(1E)-2-(4-methoxy-2,3-dimethylphenyl)ethenyl]-1,3,7-trimethyl- Proprietà chimiche e fisiche

Nomi e identificatori

    • 1H-Purine-2,6-dione,3,7-dihydro-8-[(1E)-2-(4-methoxy-2,3-dimethylphenyl)ethenyl]-1,3,7-trimethyl-
    • 8-[(E)-2-(4-Methoxy-2,3-dimethylphenyl)vinyl]-1,3,7-trimethyl-3,7 -dihydro-1H-purine-2,6-dione
    • KF21213
    • 8-[(E)-2-(4-methoxy-2,3-dimethylphenyl)ethenyl]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione
    • KF-21213
    • KF 21213
    • 1H-Purine-2,6-dione, 3,7-dihydro-8-[(1E)-2-(4-methoxy-2,3-dimethylphenyl)ethenyl]-1,3,7-trimethyl-
    • KF-21213,KF21213
    • SCHEMBL7305408
    • 7592W885MQ
    • DA-54625
    • (E)-8-(4-Methoxy-2,3-dimethylstyryl)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione
    • SCHEMBL7305414
    • AKOS040740823
    • 1H-Purine-2,6-dione, 3,7-dihydro-8-(2-(2,3-dimethyl-4-methoxyphenyl)ethenyl)-1,3,7-trimethyl-,(E)-
    • (e)-8-(2,3-dimethyl-4-methoxystyryl)-1,3,7-trimethylxanthine
    • 1H-PURINE-2,6-DIONE, 3,7-DIHYDRO-8-(2-(4-METHOXY-2,3-DIMETHYLPHENYL)ETHENYL)-1,3,7-TRIMETHYL-, (E)-
    • (E)-8-(4-Methoxy-2,3-dimethylstyryl)caffeine
    • CS-7252
    • UNII-7592W885MQ
    • 155271-17-3
    • HY-U00180
    • 1H-PURINE-2,6-DIONE, 3,7-DIHYDRO-8-((1E)-2-(4-METHOXY-2,3-DIMETHYLPHENYL)ETHENYL)-1,3,7-TRIMETHYL-
    • 8-[(E)-2-(4-methoxy-2,3-dimethylphenyl)ethenyl]-1,3,7-trimethylpurine-2,6-dione
    • Q27266362
    • 8-(2,3-Dimethyl-4-methoxystyryl)-1,3,7-trimethylxanthine
    • Inchi: 1S/C19H22N4O3/c1-11-12(2)14(26-6)9-7-13(11)8-10-15-20-17-16(21(15)3)18(24)23(5)19(25)22(17)4/h7-10H,1-6H3/b10-8+
    • Chiave InChI: SDHWMROLJYZHCX-CSKARUKUSA-N
    • Sorrisi: N1(C)C2=C(N(C)C(=O)N(C)C2=O)N=C1/C=C/C1=CC=C(OC)C(C)=C1C

Proprietà calcolate

  • Massa esatta: 354.16936
  • Massa monoisotopica: 354.169191
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 26
  • Conta legami ruotabili: 3
  • Complessità: 595
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 1
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 67.7
  • XLogP3: 2.6

Proprietà sperimentali

  • Densità: 1.24
  • Punto di ebollizione: 583°Cat760mmHg
  • Punto di infiammabilità: 306.4°C
  • Indice di rifrazione: 1.612
  • Solubilità: Solubile in dimetilsolfossido
  • PSA: 67.67
  • LogP: 1.76650
  • pka: 0.82±0.70(Predicted)

1H-Purine-2,6-dione,3,7-dihydro-8-[(1E)-2-(4-methoxy-2,3-dimethylphenyl)ethenyl]-1,3,7-trimethyl- Informazioni sulla sicurezza

  • Condizioni di conservazione:Please store the product under the recommended conditions in the Certificate of Analysis.

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